molecular formula C5H4Cl2FN B056789 4-Chloro-3-fluoropyridine hydrochloride CAS No. 119229-74-2

4-Chloro-3-fluoropyridine hydrochloride

Cat. No. B056789
M. Wt: 167.99 g/mol
InChI Key: YWWXNVPPEXEZPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-3-fluoropyridine hydrochloride involves multiple steps, including halogenation, nucleophilic substitution, and functional group transformations. Regioselective amidomethylation of 4-chloro-3-fluoropyridine through metallation and Minisci-type reactions is one approach, producing a series of 2-amidomethylated pyridines with high yield and isomer selectivity (Papaioannou et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of 4-chloro-3-fluoropyridine hydrochloride reveals its chemical reactivity and interaction potential. Studies on related halogen-rich intermediates and their crystal structures provide insight into the molecular geometry and electronic distribution that influence its chemical behavior (Wu et al., 2022).

Chemical Reactions and Properties

4-Chloro-3-fluoropyridine hydrochloride undergoes various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions are crucial for synthesizing bioactive molecules and complex organic compounds. For instance, the fluorodenitration of nitropyridines, mediated by tetrabutylammonium fluoride, illustrates the compound's versatility in undergoing nucleophilic substitution to yield fluoropyridines (Kuduk et al., 2005).

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines : A study discussed the synthesis of lower fluorinated pyridines, including 4-fluoropyridine as the hydrochloride salt, using a fluorodediazoniation process. This process showed high yields for the corresponding difluoropyridines (Boudakian, 1981).

  • Directed Lithiation and Functionalization : Another research focused on the directed lithiation of 4-halopyridines, including 4-chloro and 4-fluoropyridines, leading to various disubstituted pyridines. This functionalization demonstrated the versatility of these compounds in organic synthesis (Marsais, Trécourt, Breant, & Quéguiner, 1988).

  • Structural Manifolds from Pyridines : Research demonstrated the transformation of 5-chloro-2,3-difluoropyridine into various chloro- and bromo-fluoropyridines, showcasing the chemical versatility of such compounds (Schlosser & Bobbio, 2002).

  • Vibrational Spectra Analysis : The study of the vibrational spectra of monosubstituted pyridines, including chloro and fluoropyridines, provided valuable insights into their molecular properties (Green, Kynaston, & Paisley, 1963).

  • Regiochemical Flexibility in Pyridines : Research highlighted the regiochemical flexibility of trihalopyridines, including chloro-fluoropyridines, in functionalization reactions. This study is significant for pharmaceutical research (Bobbio & Schlosser, 2001).

  • Chemoselective Amination : A study reported the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective functionalization of these compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Preparation of Borane Adducts : The preparation and characterization of borane adducts of substituted pyridines, including chloro- and fluoropyridines, were explored. This is relevant for understanding the reactivity and properties of these compounds (Ferrence et al., 1982).

  • Selective Fluorination in Pyridines : A study on the selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals provided insights into the synthesis and functionalization of fluoropyridines (Gryaznova et al., 2016).

Safety And Hazards

This chemical is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapor .

Future Directions

The future directions for the use of 4-Chloro-3-fluoropyridine hydrochloride could involve its application in the synthesis of various bio-relevant functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-chloro-3-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWXNVPPEXEZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598347
Record name 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoropyridine hydrochloride

CAS RN

119229-74-2
Record name 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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